Carbomethoxyformamidine HCl
Overview
Description
It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique chemical structure and properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbomethoxyformamidine hydrochloride can be synthesized through the formylation of amines. One common method involves the reaction of amines with formylating agents such as chloral, formic acid, or formaldehyde . The reaction typically occurs under mild conditions, producing high yields of the desired product. Another method involves the use of catalytic carbonylation, where carbon monoxide serves as the carbonyl source .
Industrial Production Methods
While specific industrial production methods for carbomethoxyformamidine hydrochloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Carbomethoxyformamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert carbomethoxyformamidine hydrochloride into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Carbomethoxyformamidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Researchers use this compound to study biological processes and interactions at the molecular level.
Medicine: Although not used directly in medicine, it serves as a valuable tool in medicinal chemistry research to develop new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of carbomethoxyformamidine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through the modulation of enzymatic activities and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Carbomethoxyformamidine hydrochloride is similar to other formamidine compounds, such as:
Formamide: A simple amide with the formula HCONH2, used in various chemical reactions.
N,N-Dimethylformamide (DMF): A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide (DMAc): Another solvent and reagent similar to DMF.
Uniqueness
What sets carbomethoxyformamidine hydrochloride apart from these similar compounds is its unique chemical structure, which allows it to participate in specific reactions and applications that other formamidine compounds may not be suitable for. Its hydrochloride form also provides distinct properties that can be advantageous in certain research and industrial settings.
Properties
IUPAC Name |
methyl 2-amino-2-iminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c1-7-3(6)2(4)5;/h1H3,(H3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCCPFTUFSOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457506 | |
Record name | Carbomethoxyformamidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-97-1 | |
Record name | Carbomethoxyformamidine HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbomethoxyformamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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